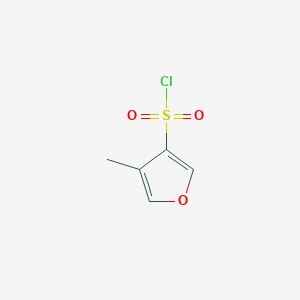

4-Methylfuran-3-sulfonyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylfuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTLCOJJHVPVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851317-37-7 | |

| Record name | 4-methylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylfuran 3 Sulfonyl Chloride and Analogues

Direct Sulfonation and Subsequent Chlorination Approaches for Furan (B31954) Derivatives

The direct introduction of a sulfonyl chloride group onto a furan ring is a common and effective strategy. This typically involves a two-step process: the initial sulfonation of the furan derivative to form a sulfonic acid, followed by chlorination to yield the target sulfonyl chloride.

Chlorosulfonic Acid Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the sulfonation of a variety of organic compounds, including heterocyclic systems like furan. organic-chemistry.orglsu.edupageplace.de The reaction involves the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the electron-rich furan ring. For the synthesis of furan-based sulfonic acids, the furan derivative is typically treated with chlorosulfonic acid, often in a suitable solvent like methylene (B1212753) chloride, at controlled temperatures. nih.gov The use of an excess of chlorosulfonic acid can sometimes lead directly to the chlorosulfonation product, although a stepwise approach is often preferred for better control of the reaction. organic-chemistry.org

While a direct protocol for 4-methylfuran is not extensively detailed in the provided literature, a general procedure for the synthesis of a furan sulfonic acid intermediate involves treating the corresponding furan derivative with chlorosulfonic acid at low temperatures, such as in an ice bath, to manage the exothermic nature of the reaction. nih.gov The resulting sulfonic acid can then be isolated, often as a salt, before proceeding to the chlorination step. nih.gov

Table 1: General Conditions for Chlorosulfonic Acid Mediated Sulfonation

| Reactant | Reagent | Solvent | Temperature | Outcome |

| Furan Derivative | Chlorosulfonic Acid | Methylene Chloride | 0°C to rt | Furan Sulfonic Acid |

This table represents generalized conditions and may require optimization for specific substrates.

Chlorination with Thionyl Chloride (SOCl₂) and Phosphorus Pentachloride (PCl₅)

Once the furan sulfonic acid has been synthesized, the next step is its conversion to the corresponding sulfonyl chloride. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are standard reagents for this transformation. researchgate.net

The reaction of a sulfonic acid with thionyl chloride is a well-established method for preparing sulfonyl chlorides. researchgate.netmasterorganicchemistry.com This reaction often proceeds under mild conditions and has the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. masterorganicchemistry.com The use of a catalyst, such as dimethylformamide (DMF), can sometimes facilitate this conversion. researchgate.net

Phosphorus pentachloride is another effective reagent for the chlorination of sulfonic acids. chemithon.com The reaction typically involves treating the sulfonic acid with PCl₅, which converts the hydroxyl group of the sulfonic acid into a chloro group. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride. chemithon.com

Table 2: Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Typical Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify workup. masterorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A powerful chlorinating agent. chemithon.com |

Oxidative Chlorosulfonation Strategies

Oxidative chlorosulfonation methods provide an alternative route to sulfonyl chlorides, often starting from sulfur-containing compounds in a lower oxidation state, such as thiols or their derivatives. These methods can be advantageous due to their mild reaction conditions and the use of readily available oxidizing agents.

Bleach-Mediated Oxidative Chlorosulfonation

A cost-effective and environmentally conscious approach to the synthesis of sulfonyl chlorides involves the use of bleach (sodium hypochlorite, NaOCl). organic-chemistry.org This method has been successfully applied to the oxidative chlorosulfonation of S-alkyl isothiourea salts, yielding alkanesulfonyl chlorides in high yields. organic-chemistry.orgrsc.org The reaction is typically carried out in a biphasic system of an organic solvent and aqueous bleach, often in the presence of an acid. While specific examples for furan derivatives are not detailed, this method presents a potentially viable and green alternative for the synthesis of 4-methylfuran-3-sulfonyl chloride.

N-Chlorosuccinimide (NCS) Chlorosulfonation

N-Chlorosuccinimide (NCS) is a versatile and mild oxidizing agent that has been effectively used for the synthesis of sulfonyl chlorides from various sulfur-containing precursors, including thiols, disulfides, and thioacetates. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of a chloride source and often an acid catalyst. organic-chemistry.org This method is valued for its operational simplicity and the ease of removal of the succinimide (B58015) byproduct. organic-chemistry.orgorganic-chemistry.org The application of NCS in the synthesis of heteroaryl sulfonyl chlorides has been demonstrated, suggesting its potential utility for the preparation of this compound. nih.govacs.org

A general procedure involves the treatment of a suitable sulfur-containing furan precursor with NCS in a solvent like acetonitrile (B52724), often with the addition of dilute hydrochloric acid. organic-chemistry.org

Table 3: Conditions for NCS-Mediated Sulfonyl Chloride Synthesis from Thiol Derivatives

| Substrate | Reagent System | Solvent | Yield |

| Thioacetate | NCS / aq. HCl | Acetonitrile | up to 96% organic-chemistry.org |

| Thiocarbamate | NCS / aq. HCl | Acetonitrile | Good to Excellent organic-chemistry.org |

| Thiol | NCS / aq. HCl | Acetonitrile | Good to Excellent organic-chemistry.org |

| Disulfide | NCS / aq. HCl | Acetonitrile | Good to Excellent organic-chemistry.org |

Data adapted from a study on various thiol derivatives, indicating the general applicability of the method. organic-chemistry.org

Sulfonyl Chloride Precursor Transformations

Another synthetic strategy involves the preparation of a suitable precursor which is then transformed into the desired sulfonyl chloride. This can be particularly useful when direct sulfonation or oxidative chlorosulfonation is challenging or leads to unwanted side reactions. One common approach is the conversion of a sulfonic acid or its salt to the sulfonyl chloride.

The transformation of sulfonic acids to sulfonyl chlorides, as discussed in section 2.1.2, is a fundamental precursor transformation. Additionally, sulfonyl hydrazides can serve as precursors to sulfonyl chlorides. Treatment of a sulfonyl hydrazide with N-chlorosuccinimide in a solvent like acetonitrile can afford the corresponding sulfonyl chloride in good yield. nih.gov This method provides an alternative route for accessing sulfonyl chlorides from readily available sulfonyl hydrazides.

Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)

Gaseous sulfur dioxide (SO₂) is a fundamental reagent in sulfonylation chemistry, but its difficult handling has prompted the development of solid, stable surrogates. The most prominent of these is DABCO-bis(sulfur dioxide), known as DABSO, an inexpensive and bench-stable crystalline solid. nih.gov DABSO serves as a reliable source of SO₂ in a variety of transformations to produce sulfonyl chlorides. nih.govorganic-chemistry.org

Two primary strategies have emerged using DABSO for the synthesis of sulfonyl chlorides:

Reaction with Organometallic Reagents : Organometallic reagents, such as Grignard reagents, react with DABSO to form the corresponding metal sulfinates. organic-chemistry.orgorganic-chemistry.org These sulfinate intermediates can then be oxidized in situ to the target sulfonyl chloride. This approach is part of a one-pot synthesis of sulfinamides, where the intermediate sulfinyl chloride is trapped with an amine. organic-chemistry.org

Sandmeyer-Type Chlorosulfonylation : A more recent and highly effective method involves the Sandmeyer-type reaction of (hetero)aromatic amines. nih.govacs.org In this process, the amine is converted to a diazonium salt intermediate in situ, which then reacts with DABSO in the presence of a copper catalyst (e.g., CuCl₂) and hydrochloric acid. nih.govacs.org This method is advantageous because it avoids the need to isolate the often-unstable diazonium salt and has been successfully applied to a wide range of anilines and heteroaromatic amines, demonstrating high yields and scalability. nih.govacs.org The reaction can be quenched to isolate the sulfonyl chloride or an amine can be added directly to form the corresponding sulfonamide in a one-pot procedure. nih.gov

| Method | Starting Material | Key Reagents | Intermediate | Key Advantage |

| Organometallic Route | Organo-Grignard Reagent | DABSO, Oxidizing Agent | Metal Sulfinate | Broad substrate scope for organometallics. organic-chemistry.org |

| Sandmeyer-Type Route | (Hetero)aromatic Amine | DABSO, t-Butyl Nitrite, CuCl₂, HCl | Diazonium Salt | High functional group tolerance; scalable. nih.govacs.org |

Conversion from Sulfonic Acids and Related Derivatives

A traditional and direct route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. This transformation can be achieved using a variety of chlorinating agents, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

Common chlorinating agents include:

Thionyl Chloride (SOCl₂) : Often used in conjunction with a catalyst or in a solvent like dimethylformamide (DMF). lookchem.comresearchgate.net

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅) : Classical, powerful reagents for this conversion. lookchem.comresearchgate.net

N-Chlorosuccinimide (NCS) : Used for the oxidative chlorination of sulfinates, which are salts of sulfonic acids. For instance, lithium 4-methyl-3-thiophenesulfinate is converted to 4-methyl-3-thiophenesulfonyl chloride using NCS. prepchem.com

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) : This reagent can activate sulfonic acids, allowing for their conversion to sulfonyl chlorides under mild conditions. ijsrst.com

TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) : A novel and efficient agent for preparing sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. lookchem.com

The reaction often involves grinding the sulfonic acid with the chlorinating agent, sometimes with an additive like KCl to increase the chloride anion concentration and improve yield. lookchem.com These methods offer high chemoselectivity, tolerating other functional groups like alcohols and double bonds. lookchem.com

| Chlorinating Agent | Conditions | Advantages/Features |

| Thionyl Chloride (SOCl₂) | Often requires DMF or catalyst | Widely used, traditional method. lookchem.com |

| N-Chlorosuccinimide (NCS) | Used with sulfonic acid salts (sulfinates) | Mild conditions, suitable for specific derivatives. prepchem.com |

| Cyanuric Chloride | Dichloromethane, N-Methylmorpholine | Activates sulfonic acid for conversion. ijsrst.com |

| TAPC | Solvent-free, grinding | Mild conditions, high yield, good chemoselectivity. lookchem.com |

Solid-Phase Synthesis of Sulfonyl Chloride Resins

Solid-phase synthesis is a powerful technique that simplifies purification and allows for the use of excess reagents to drive reactions to completion. wikipedia.org In the context of sulfonyl chlorides, this methodology is primarily applied in two ways: using a sulfonyl chloride to functionalize a resin-bound molecule or using a pre-functionalized sulfonyl chloride resin to capture or react with other molecules.

A key example is the Macroporous Polystyrene-Sulfonyl Chloride (MP-Sulfonyl Chloride) resin . suprasciences.com This resin is functionalized with a p-tosyl chloride group and serves as an effective scavenger for primary, secondary, and tertiary amines, as well as other nucleophiles like alcohols and hydrazines. suprasciences.com

A particularly useful application is a "catch and release" protocol. In this strategy, an alcohol is reacted with the sulfonyl chloride resin, effectively "catching" it by forming a resin-bound sulfonate ester. This immobilized intermediate can be easily purified by simple washing. Subsequently, the desired product is "released" from the resin by nucleophilic displacement with an amine, generating a new product while the sulfonamide remains attached to the solid support. suprasciences.com This approach has been utilized in the solid-phase synthesis of various compound libraries, such as anagrelide (B1667380) analogues, where sulfonyl chlorides are key building blocks. acs.org

| Resin Type | Functional Group | Primary Application | Example Protocol |

| MP-Sulfonyl Chloride | p-Toluenesulfonyl chloride | Scavenger of nucleophiles (amines, alcohols). suprasciences.com | "Catch and Release" for amine synthesis. suprasciences.com |

| Wang Resin | Hydroxyl (for attachment) | Immobilization of molecules (e.g., amino acids) for subsequent reaction with sulfonyl chlorides. acs.org | Synthesis of resin-bound sulfonamides. acs.org |

Palladium-Catalyzed Synthetic Routes for Related Alkenylsulfonyl Fluorides and Potential Adaptations

Palladium catalysis has enabled novel synthetic routes that are not easily accessible through traditional methods. One such advancement is the synthesis of cyclic alkenylsulfonyl fluorides from alkenyl triflates. nih.govnih.gov This reaction proceeds through a palladium-catalyzed insertion of sulfur dioxide, using DABSO as the SO₂ surrogate, to form a sulfinate intermediate. nih.govnih.gov This intermediate is then trapped with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. nih.govsemanticscholar.org

This methodology demonstrates excellent functional group tolerance and provides access to densely functionalized molecules. nih.govnih.gov A significant and logical extension of this chemistry is its adaptation for the synthesis of sulfonyl chlorides. By replacing the electrophilic fluorine source with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS), it is plausible that the palladium-sulfinate intermediate could be trapped to form the corresponding alkenylsulfonyl chloride. This potential adaptation would provide a modern, catalytic route to compounds like this compound from a suitable alkenyl triflate precursor.

| Reaction | Substrate | Catalyst/Reagents | Intermediate | Product |

| Established Route | Alkenyl Triflates | Pd Catalyst, DABSO, NFSI | Palladium-Sulfinate | Alkenylsulfonyl Fluoride nih.govnih.gov |

| Potential Adaptation | Alkenyl Triflates | Pd Catalyst, DABSO, NCS | Palladium-Sulfinate | Alkenylsulfonyl Chloride |

Considerations for Industrial Scale Synthesis of Aromatic Sulfonyl Chlorides

Scaling up the synthesis of aromatic sulfonyl chlorides from the laboratory to an industrial setting introduces significant challenges related to safety, cost, efficiency, and environmental impact. mdpi.comacs.org Industrial processes must be robust, reliable, and economically viable.

Key considerations include:

Reagent Selection and Handling : Traditional reagents like chlorosulfonic acid are highly effective but also corrosive and hazardous, requiring specialized equipment and handling procedures. mdpi.com Industrial patents often describe the use of reagent systems like sulfuryl chloride/DMF/sulfuric acid or phosphorus oxychloride/phosphorus trichloride (B1173362) to manage reactivity and improve safety. google.com

Process Type (Batch vs. Continuous) : While traditional manufacturing relies on large batch reactors, there is a significant shift towards continuous flow chemistry. mdpi.com Continuous stirred-tank reactors (CSTRs) and other flow systems offer superior heat management, improved safety by minimizing the volume of hazardous material at any given time, and higher consistency and space-time yield. mdpi.com Automated continuous systems have been developed for producing aryl sulfonyl chlorides on a multi-hundred-gram scale. mdpi.com

Reaction Conditions and Workup : Industrial methods often require high temperatures and an excess of reagents to ensure complete conversion. mdpi.com The workup procedure is critical; for example, quenching the reaction mixture in water can lead to product precipitation but also risks hydrolysis, which reduces yield. acs.org An aqueous Sandmeyer process has been shown to be safer and more robust, with the low water solubility of the sulfonyl chloride product protecting it from hydrolysis and allowing for direct precipitation. acs.org

Safety and Environmental Impact : The generation of hazardous byproducts (e.g., large volumes of acidic waste) is a major concern. acs.org Developing "green" processes with better atom economy and safer reagents is an ongoing effort in industrial chemistry. mdpi.com Hazard evaluation and process automation are crucial for ensuring safe and reliable large-scale production. mdpi.com

| Approach | Key Reagents | Process Type | Advantages for Scale-Up |

| Chlorosulfonation | Chlorosulfonic Acid | Batch or Continuous | Effective but hazardous; continuous flow improves safety. mdpi.com |

| Sandmeyer Reaction | Diazonium Salt, SO₂, Cu Salt | Batch or Continuous | Aqueous process can be safer and avoids hydrolysis issues. acs.org |

| Vilsmeier-Haack Type | SOCl₂ or SO₂Cl₂, DMF | Batch | Alternative to chlorosulfonic acid. google.com |

Scientific Literature Review Reveals Scant Data on this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific research focused on the compound this compound. Despite extensive queries into its reactivity, mechanistic pathways, and kinetic properties, no dedicated studies detailing its synthesis or behavior were identified.

The investigation sought to populate a detailed article outline covering the compound's reactivity and mechanistic profile, including its nucleophilic substitution reactions, behavior with bidentate nucleophiles, and solvolysis kinetics. However, the search yielded no specific experimental or theoretical data for this compound itself.

While the search provided a wealth of general information on the reactivity of the sulfonyl chloride functional group in various other molecules—such as arenesulfonyl chlorides and related heterocyclic systems—these findings could not be directly and accurately attributed to the specific 4-methylfuran derivative as requested. General principles governing the reactions of sulfonyl chlorides with amines to form sulfonamides, with alcohols to create sulfonate esters, and their solvolysis kinetics are well-documented for many compounds. For instance, studies on various arenesulfonyl chlorides have been used to establish mechanistic principles, often employing tools like the Grunwald-Winstein equation to elucidate solvent effects on reaction rates.

However, the explicit instruction to focus solely on this compound prevents the extrapolation of these general findings. The specific electronic and steric effects of the 4-methylfuran-3-yl group are undocumented, making any such generalization speculative and scientifically unsound.

Consequently, due to the absence of published research, it is not possible to provide a scientifically accurate and detailed article on the reactivity and mechanistic investigations of this compound at this time. The compound appears to be a novel or sparsely studied entity within the scientific community, with no available data to support the requested in-depth analysis.

Reactivity and Mechanistic Investigations of 4 Methylfuran 3 Sulfonyl Chloride

Solvolysis Kinetics and Mechanism Elucidation

Kinetic Solvent Isotope Effects (SKIE) in Mechanistic Studies

The kinetic solvent isotope effect (KSIE) is a powerful tool in the elucidation of reaction mechanisms, providing insight into the nature of the transition state. The KSIE is the ratio of the rate constant of a reaction in a light solvent (e.g., H₂O or CH₃OH) to the rate constant in its deuterated counterpart (e.g., D₂O or CH₃OD). For the solvolysis of sulfonyl chlorides, the magnitude of the KSIE can help distinguish between different nucleophilic substitution pathways.

For instance, the KSIE (kH₂O/kD₂O) for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride at 20 °C are 1.568 ± 0.006 and 1.564 ± 0.006, respectively. nih.gov These values indicate a substantial involvement of the solvent in the transition state, suggesting a greater degree of bond breaking of the O-H bond in the attacking water molecule than bond making to the sulfur atom. This is often interpreted as general-base catalysis by a second solvent molecule.

A study on the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride reported a KSIE (kCH₃OH/kCH₃OD) of 1.75. koreascience.kr This value is in line with a bimolecular mechanism, likely with general-base catalysis from the solvent. koreascience.kr Generally, KSIE values greater than 1.5 are considered indicative of an S_N2 mechanism where the solvent acts as a nucleophile and a general base catalyst. koreascience.kr In contrast, a KSIE value close to 1 would suggest an S_N1-like mechanism where the solvent is not heavily involved in the rate-determining bond-breaking step. koreascience.kr

Based on these precedents, it is highly probable that the solvolysis of 4-methylfuran-3-sulfonyl chloride would also exhibit a significant KSIE, likely in the range of 1.5 to 2.0. This would provide strong evidence for an S_N2-type mechanism for its solvolysis.

Table 1: Comparison of Kinetic Solvent Isotope Effects for Various Sulfonyl Chlorides

| Compound | Solvent System | KSIE (kH/kD) | Proposed Mechanism | Reference |

| Methanesulfonyl Chloride | H₂O/D₂O | 1.568 | S_N2 | nih.gov |

| Benzenesulfonyl Chloride | H₂O/D₂O | 1.564 | S_N2 | nih.gov |

| 4-(Acetylamino)-1-naphthalenesulfonyl Chloride | CH₃OH/CH₃OD | 1.75 | S_N2 | koreascience.kr |

Analysis of S_N2 Reaction Pathways at the Sulfonyl Center

The solvolysis of sulfonyl chlorides, including heteroaromatic derivatives like this compound, is generally understood to proceed through a bimolecular nucleophilic substitution (S_N2) mechanism at the sulfur center. mdpi.com This pathway is characterized by a concerted process where the nucleophilic attack of a solvent molecule and the departure of the chloride leaving group occur simultaneously. masterorganicchemistry.comrsc.org

The transition state of this reaction involves a pentacoordinate sulfur atom, where the nucleophile is forming a new bond and the leaving group is breaking its bond. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile (the solvent), which is characteristic of a bimolecular process. youtube.com

The electronic nature of the furan (B31954) ring in this compound is expected to influence the reactivity of the sulfonyl group. The furan ring is an electron-rich aromatic system, which could potentially influence the electrophilicity of the sulfur atom. However, the inductive effect of the sulfonyl group and the electronegativity of the oxygen and chlorine atoms create a strong electrophilic center at the sulfur atom, making it susceptible to nucleophilic attack.

The application of the extended Grunwald-Winstein equation is a common method to analyze the solvolysis of sulfonyl chlorides and to provide evidence for the S_N2 mechanism. nih.gov This equation relates the rate of solvolysis to the nucleophilicity (N) and ionizing power (Y) of the solvent. A significant sensitivity to the solvent nucleophilicity (an l value greater than the m value) is a strong indicator of an S_N2 pathway. For example, the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride gives an l/m ratio of 2.1, which is consistent with an S_N2 mechanism. koreascience.kr It is expected that a similar analysis for this compound would also yield a significant l value, confirming the S_N2 character of its solvolysis.

Stereochemical Aspects of Sulfonyl Carbanion Intermediates

The concept of sulfonyl carbanion intermediates is relevant in reactions where a proton can be abstracted from a carbon atom adjacent (α) to the sulfonyl group. While the solvolysis of this compound itself does not directly form a carbanion, understanding the stereochemistry of such intermediates is crucial in the broader context of its reactivity, particularly in base-mediated reactions.

Should a carbanion be formed at a carbon atom attached to the sulfonyl group, its stereochemical stability and configuration are of interest. Research has shown that α-sulfonyl carbanions are not planar but rather adopt a pyramidal geometry. acs.orgacs.orgcapes.gov.br The stability of this pyramidal structure is a topic of considerable investigation.

The stereochemical course of reactions involving α-sulfonyl carbanions is dependent on the nature of the electrophile and the reaction conditions. The protonation of an α-sulfonyl carbanion, for instance, can proceed with either retention or inversion of configuration, depending on the system. capes.gov.br

In the specific case of a hypothetical carbanion derived from a furan derivative like this compound, the stereochemical outcome of its reactions would be influenced by the geometry of the furan ring and the steric and electronic effects of the methyl and sulfonyl groups. The pyramidal nature of the sulfonyl carbanion suggests that if a chiral center were to be generated at the carbanionic carbon, the reaction could potentially be stereoselective. acs.org However, without specific experimental studies on carbanions derived from this compound, any discussion on their stereochemical behavior remains speculative and based on the general principles observed for other sulfonyl-stabilized carbanions.

Spectroscopic Data for this compound Not Publicly Available

Despite extensive searches of scientific databases, chemical supplier catalogs, and patent literature, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. This includes a lack of retrievable information for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and FT-Raman), and mass spectrometry.

Efforts to locate specific data for the advanced characterization of this compound (CAS No. 1851317-37-7) have been unsuccessful in open-access scientific literature and public repositories. While some chemical suppliers list the compound for sale and indicate the availability of documentation such as a Certificate of Analysis (COA) or spectral data upon direct inquiry, this information is not published in the public domain.

Consequently, the creation of an article with detailed research findings and data tables for the following outlined sections is not possible at this time:

Advanced Spectroscopic Characterization Methodologies for this compound

Advanced Spectroscopic Characterization Methodologies for 4 Methylfuran 3 Sulfonyl Chloride

Mass Spectrometry Techniques

Without access to primary experimental data, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further investigation would be contingent on obtaining the proprietary data from a commercial supplier or the publication of research that includes the spectroscopic characterization of 4-Methylfuran-3-sulfonyl chloride.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Furan (B31954) and Methylfuran Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for real-time monitoring of volatile organic compounds (VOCs) in the gas phase. ionicon.comwikipedia.org It is particularly well-suited for the analysis of furan and its alkylated derivatives like methylfuran. nih.govacs.org The principle of PTR-MS relies on the proton transfer from hydronium ions (H₃O⁺) to the target analyte molecule (VOC). tofwerk.com This reaction is efficient for compounds that have a higher proton affinity than water, a condition met by many VOCs, including furan and methylfuran. tofwerk.com

A significant advantage of PTR-MS is that it allows for direct analysis of air samples without preparation, providing real-time data with detection limits reaching the parts-per-trillion by volume (pptv) range. ionicon.comwikipedia.org The ionization process is soft, which minimizes fragmentation and simplifies mass spectra. ionicon.com

Studies have successfully employed PTR-MS to monitor the formation of furan and methylfuran from various precursor systems. nih.govacs.org The technique's fast response time (typically <100ms) is ideal for tracking dynamic processes. ionicon.com For unambiguous identification, PTR-MS can be coupled with gas chromatography-mass spectrometry (GC-MS). nih.govacs.org Although isomers cannot always be separated by PTR-MS alone, adjustments to the reduced electric field strength in the drift tube can sometimes help differentiate them. wikipedia.org

Table 2: Proton Affinities of Relevant Compounds for PTR-MS Data sourced from general chemical principles and PTR-MS literature.

| Compound | Proton Affinity (kJ/mol) | Detectable by PTR-MS (H₃O⁺ reagent) |

| Water (H₂O) | ~691 | Reagent Ion Source |

| Furan | >691 | Yes |

| 2-Methylfuran (B129897) | >691 | Yes |

| Common Air Constituents (N₂, O₂) | <691 | No |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of this compound, GC would first separate the compound from a mixture based on its volatility and interaction with a capillary column, such as an HP-5MS. mdpi.comnih.gov Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" for identification. mdpi.com

GC-MS has been extensively used for the analysis of furan and its derivatives in various matrices. mdpi.comnih.govacs.orgnih.gov These methods can resolve isomers such as 2-methylfuran and 3-methylfuran. mdpi.comnih.gov For quantitative analysis, an internal standard, like a deuterated version of the analyte (e.g., d₄-furan), is often used to ensure accuracy. acs.org

A critical consideration for the analysis of sulfonyl chlorides by GC is their potential for thermal degradation. core.ac.uknih.gov To circumvent this, a derivatization step is often employed. For instance, n-tetradecanesulfonyl chlorides have been converted to the more thermally stable N,N-diethylsulfonamides prior to GC-MS analysis. core.ac.uknih.gov A similar strategy could be applied to this compound to ensure accurate and reliable quantification.

Table 3: Typical GC-MS Parameters for Furan Derivative Analysis This table represents typical conditions and is not specific to this compound.

| Parameter | Typical Value/Type | Source |

| Column Type | HP-5MS | mdpi.comnih.gov |

| Carrier Gas | Helium | mdpi.commdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Injector Temperature | ~280 °C | mdpi.com |

| Ion Source Temperature | ~230 °C | mdpi.com |

| Derivatization | Conversion to sulfonamides for stability | core.ac.uknih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The this compound molecule contains a furan ring, which is an aromatic heterocycle and thus a chromophore, as well as a sulfonyl chloride group.

The UV-Vis spectrum of a furan derivative is characterized by electronic transitions such as π → π* and n → π*. The substitution on the furan ring can significantly affect the wavelength of maximum absorbance (λmax). acs.orggithub.io For example, the introduction of furan rings into biphenylyl/thiophene (B33073) systems has been shown to alter their optoelectronic properties, influencing the energy of electronic transitions. acs.orggithub.io The lower electronegativity of the oxygen atom in furan compared to sulfur in thiophene can lead to better optical properties. acs.orggithub.io

While a specific spectrum for this compound is not available, data from related compounds can provide insight. Naphthalene sulfonyl chloride, for instance, shows strong absorption peaks in the UV region. researchgate.net The UV spectrum of sulfuryl chloride (SO₂Cl₂) has also been characterized. The spectrum of this compound would be expected to show characteristic absorption bands related to the furan ring, with the sulfonyl chloride group acting as an auxochrome that modifies the absorption profile. The solvent used can also influence the spectrum, with polar solvents potentially causing shifts in the λmax values (solvatochromism). researchgate.net

Table 4: Illustrative UV-Vis Absorption Maxima (λmax) for Related Chromophoric Systems This table provides examples from related compounds to illustrate typical absorption regions.

| Compound/System | λmax (nm) | Transition Type (Probable) | Source |

| Naphthalene Sulfonyl Chloride Derivative | 236, 278, 317 | π → π | researchgate.net |

| Furan (in gas phase) | ~200-210 | π → π | aps.org |

| Pyrazoline Derivatives (conjugated systems) | ~360-365 | π → π* | researchgate.net |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

Studies on derivatives of other complex molecules demonstrate the power of this technique. For example, the crystal structures of various methanesulfonamide (B31651) derivatives have been determined to show how different building blocks access distinct three-dimensional exit vectors. acs.org Similarly, the structures of new bisfuran derivatives have been established using X-ray diffraction, which allowed for the unambiguous assignment of stereochemistry at newly formed chiral centers. nih.gov In the case of a derivative of this compound, X-ray crystallography would provide unequivocal proof of its chemical structure, including the connectivity of atoms and the conformation of the furan ring relative to the sulfonyl group.

Table 5: Example Crystallographic Data for a Sulfonamide Derivative This data is from a dibenzo[c,f] nih.govmdpi.comthiazepine derivative and is for illustrative purposes only.

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| S–O Double Bond Lengths (Å) | 1.4380, 1.4385 | researchgate.net |

| C–S Single Bond Length (Å) | 1.796 | researchgate.net |

| C–F Bond Length (Å) | 1.375 | researchgate.net |

Computational Chemistry and Theoretical Modeling of 4 Methylfuran 3 Sulfonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. growingscience.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods enable the calculation of a wide range of molecular properties. For the analysis of 4-methylfuran-3-sulfonyl chloride, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which has been shown to provide reliable results for a variety of organic molecules. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides fundamental insights into the molecule's geometry. The furan (B31954) ring is expected to be nearly planar, though the substituents—the methyl group at position 4 and the sulfonyl chloride group at position 3—will influence its final conformation. The geometry of the sulfonyl chloride group (-SO₂Cl) is crucial for its reactivity. DFT calculations would provide precise values for the S=O and S-Cl bond lengths, as well as the O-S-O and O-S-C bond angles. These parameters are critical for understanding the steric and electronic environment around the sulfur atom.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP/6-311+G(d,p) calculation, based on analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| S-Cl | 2.07 Å | |

| C-O (furan) | 1.37 Å | |

| C=C (furan) | 1.36 Å | |

| Bond Angles | O=S=O | 120.5° |

| C-S-Cl | 105.8° | |

| C-S=O | 108.2° | |

| Dihedral Angle | C4-C3-S-Cl | ~60° (gauche) |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or twisting of bonds.

Theoretical vibrational spectra are invaluable for interpreting experimental data. For this compound, key predicted vibrations would include:

S=O stretching: Strong, asymmetric and symmetric stretches, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

S-Cl stretching: A characteristic vibration usually observed in the 300-400 cm⁻¹ range.

C-H stretching: Vibrations from the methyl group and the furan ring, typically above 3000 cm⁻¹.

Furan ring vibrations: A series of characteristic stretching and deformation modes.

It is a known issue that theoretical harmonic frequencies calculated with DFT methods are often slightly higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled using a scaling factor (e.g., ~0.96 for B3LYP). researchgate.net A comparison between the scaled theoretical frequencies and experimental IR and Raman spectra allows for a detailed and confident assignment of the observed vibrational bands. researchgate.netmdpi.com

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes (Illustrative)

| Vibrational Mode | Calculated Frequency (Unscaled) | Calculated Frequency (Scaled) | Typical Experimental Range |

| Asymmetric SO₂ Stretch | 1445 | 1387 | 1370-1400 |

| Symmetric SO₂ Stretch | 1220 | 1171 | 1160-1190 |

| C-S Stretch | 715 | 686 | 680-720 |

| S-Cl Stretch | 390 | 374 | 350-400 |

| Furan Ring Breathing | 1050 | 1008 | 990-1020 |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich furan ring, while the LUMO would be concentrated on the electron-withdrawing sulfonyl chloride group, particularly on the antibonding σ* orbital of the S-Cl bond. This separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer upon electronic excitation. chemrxiv.org This analysis helps in understanding the molecule's role in chemical reactions, predicting that it will likely act as an electrophile at the sulfur atom.

Table 3: Frontier Molecular Orbital Energies and Properties (Illustrative)

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied orbital; related to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and low reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. growingscience.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

In the MEP map of this compound, the most negative regions (red) are expected to be located around the oxygen atoms of the sulfonyl group and the oxygen atom in the furan ring, due to their high electronegativity. The most positive region (blue) would likely be concentrated around the sulfur atom, which is bonded to three highly electronegative atoms (two oxygens and one chlorine). This strong positive potential highlights the sulfur atom as the primary site for nucleophilic attack, which is the characteristic reaction pathway for sulfonyl chlorides.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more detailed chemical interpretation of the wavefunction by transforming it into a set of localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals.

A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. This interaction, known as hyperconjugation, represents the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of this interaction is measured by the second-order perturbation energy, E(2).

For this compound, NBO analysis would likely reveal several important hyperconjugative interactions:

Delocalization from the furan ring: Electron density from the π orbitals of the furan ring (donors) could delocalize into the anti-bonding σ* orbitals of the C-S and S-Cl bonds (acceptors).

Lone pair delocalization: The lone pairs on the furan oxygen and the sulfonyl oxygens (donors) can interact with adjacent anti-bonding orbitals.

Intra-group interactions: Significant delocalization is expected from the oxygen lone pairs to the anti-bonding σ* orbital of the S-Cl bond, which weakens the S-Cl bond and contributes to the high reactivity of sulfonyl chlorides.

Table 4: Significant Hyperconjugative Interactions (E(2)) from NBO Analysis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |

| π(C=C) furan | σ(C-S) | 3.5 | Ring to substituent delocalization |

| LP(O) furan | σ(C-C) | 5.1 | Stabilization of the furan ring |

| LP(O) sulfonyl | σ(S-C) | 2.8 | Stabilization of the sulfonyl group |

| LP(O) sulfonyl | σ(S-Cl) | 4.2 | Weakening of the S-Cl bond; enhanced reactivity |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, in particular, have garnered attention due to the potential for "molecular engineering," which allows for the deliberate modification of molecular structures to enhance their bulk NLO properties. The NLO response in organic materials often arises from the interaction of light with delocalized electrons in π→π* or n→π* orbitals. nih.gov The presence of electron donor and acceptor groups linked by a π-conjugated system can significantly enhance these properties. nih.gov

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT) combined with the sum-over-states (SOS) method, have been employed to predict the NLO properties of furan homologues. jlu.edu.cn These studies reveal that systematic substitution of the heteroatom in the furan ring with heavier atoms leads to an increase in both the polarizability (α) and the second hyperpolarizability (γ). jlu.edu.cn For this compound, the sulfonyl chloride group acts as an electron-withdrawing group, influencing the electronic distribution within the furan ring and thus its NLO characteristics. The third-order nonlinear optical properties, such as the nonlinear absorption coefficient and nonlinear refractive index, are crucial for applications in optical limiting and switching. researchgate.net

Table 1: Predicted Non-Linear Optical Properties of Furan Homologues

| Property | Furan (C₄H₄O) | Thiophene (B33073) (C₄H₄S) | Selenophene (C₄H₄Se) | Tellurophene (C₄H₄Te) |

| Polarizability (α) | Increasing Trend → | Increasing Trend → | Increasing Trend → | Increasing Trend → |

| Second Hyperpolarizability (γ) | Increasing Trend → | Increasing Trend → | Increasing Trend → | Increasing Trend → |

Note: This table illustrates the general trend observed in furan homologues as predicted by TD-DFT calculations. Specific values for this compound require dedicated calculations.

Advanced Topological Analyses for Bonding and Weak Interactions

Topological analysis of electron density provides a profound understanding of chemical bonding and non-covalent interactions within a molecule. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding electron localization in molecular systems. taylorandfrancis.com It provides a clear picture of chemical bonds, lone pairs, and core electrons, often in a way that aligns with classical Lewis structures. taylorandfrancis.comjussieu.fr An ELF value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs, while a value of 0.5 suggests electron-gas-like behavior, and a value of 0 signifies no electrons. taylorandfrancis.com For molecules containing furan rings, ELF analysis can reveal the nature of the C-C and C-O bonds within the ring and the interactions with substituents. The distribution of localized electrons is key to understanding the molecule's reactivity and stability. researchgate.netjussieu.fr

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another descriptor of chemical bonding based on the kinetic-energy density. researchgate.net LOL analysis helps to distinguish different types of chemical bonds, such as single, double, and triple bonds, and can also identify lone pairs. researchgate.net The topology of LOL is analyzed in terms of its attractors, providing insight into the spatial arrangement of localized electrons. researchgate.net For this compound, LOL analysis would further elucidate the bonding patterns within the furan ring and the nature of the bonds involving the sulfonyl chloride group.

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy (ALIE) is a descriptor that provides information about the energy required to remove an electron from any point in the space of a molecule. researchgate.net It has been shown to be a reliable guide to chemical reactivity, particularly in aromatic systems. researchgate.net Regions with lower ALIE values on the molecular surface indicate sites that are more susceptible to electrophilic attack, as they correspond to the locations of the most loosely bound electrons. researchgate.net For this compound, mapping the ALIE on the molecular surface would highlight the nucleophilic and electrophilic regions, providing valuable information about its reactive behavior.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and distinguish these different types of interactions. researchgate.net In the context of this compound, RDG analysis can reveal intramolecular interactions, for instance, between the methyl group and the sulfonyl chloride group or the furan ring, which can influence the molecule's conformation and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. core.ac.ukescholarship.org It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. core.ac.ukresearchgate.net

The accuracy of TD-DFT predictions can be influenced by the choice of the functional and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). core.ac.uknih.gov For furan homologues, TD-DFT calculations have shown that the substitution of the heteroatom affects the electronic transitions. jlu.edu.cn In the case of this compound, the electronic spectrum would be characterized by π→π* transitions within the furan ring, potentially influenced by n→π* transitions involving the oxygen atom of the ring and the oxygen and chlorine atoms of the sulfonyl group. TD-DFT calculations can provide a detailed assignment of the observed absorption bands to specific electronic excitations. core.ac.uk The methodology has proven effective in predicting absorption wavelengths for a variety of organic molecules, including those with complex structures. chemrxiv.org

Table 2: Illustrative TD-DFT Data for a Hypothetical Molecule Similar to this compound

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 280 | 0.05 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 220 | 0.01 | HOMO-2 → LUMO (n→π*) |

Note: This table provides a hypothetical example of the type of data generated from a TD-DFT calculation. Actual values for this compound would require specific computational investigation.

Selection and Validation of Computational Basis Sets and Functionals

The accuracy of computational chemistry and theoretical modeling of this compound is fundamentally dependent on the judicious selection of the computational method, which is principally defined by the choice of the density functional and the basis set. This selection process is not arbitrary; it requires a careful balance between computational cost and the desired accuracy for the properties being investigated (e.g., geometric parameters, vibrational frequencies, electronic properties). A validation process, typically involving comparison with experimental data or higher-level theoretical benchmarks for related molecules, is crucial for ensuring the reliability of the chosen computational protocol.

For molecules like this compound, which contains a furan ring, a sulfonyl chloride group, and a methyl substituent, the chosen functional must accurately describe a diverse range of electronic effects. These include the aromaticity of the furan ring, the polar and electron-withdrawing nature of the sulfonyl chloride group, and the non-covalent interactions that may influence its conformational preferences. Similarly, the basis set must be flexible enough to describe the electron distribution around atoms from the second (C, O) and third (S, Cl) periods.

Recommended Functionals

Density Functional Theory (DFT) is the most common approach for such studies due to its favorable balance of accuracy and computational expense. researchgate.net Several classes of density functionals are available, each with its own strengths and weaknesses.

Hybrid Functionals: B3LYP is one of the most widely used hybrid functionals and often serves as a starting point for many computational studies due to its general reliability for a wide range of organic molecules. reddit.com However, standard hybrid functionals like B3LYP may not adequately capture long-range interactions, which could be a limitation. reddit.com

Range-Separated Functionals: Functionals such as ωB97X-D or CAM-B3LYP are often recommended for systems where non-covalent interactions, charge-transfer, or excited states are of interest. The inclusion of empirical dispersion corrections (indicated by "-D") is particularly important for accurately modeling van der Waals forces.

Meta-GGA Functionals: Functionals like M06-2X are known for their good performance across a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions, making them a strong candidate for studying substituted furans.

Recommended Basis Sets

The choice of basis set is equally critical. Basis sets are sets of mathematical functions used to construct molecular orbitals. reddit.com For a molecule containing sulfur and chlorine, the inclusion of polarization and diffuse functions is essential.

Pople-style Basis Sets: The 6-311+G(d,p) or 6-311++G(d,p) basis sets are a common choice. The + indicates the addition of diffuse functions, which are important for describing the electron density of electronegative atoms and anions, while (d,p) denotes the addition of polarization functions to heavy atoms and hydrogen, respectively. These functions allow for more flexibility in describing the shape of atomic orbitals within the molecular environment.

Dunning's Correlation-Consistent Basis Sets: The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set and its augmented versions (e.g., aug-cc-pVTZ) are known for their systematic convergence towards the complete basis set limit. researchgate.net While computationally more demanding, they generally provide higher accuracy.

Karlsruhe "def2" Basis Sets: The def2-TZVP (Triple-Zeta Valence with Polarization) or def2-TZVPD (with diffuse functions) basis sets are often recommended as modern alternatives to the Pople sets. stackexchange.com They are well-balanced and available for a large portion of the periodic table, offering a consistent level of accuracy. stackexchange.com

Validation of the Computational Method

Since experimental data for this compound may be scarce, a common validation strategy involves performing calculations on simpler, well-characterized analogous molecules, such as furan, thiophene, or methanesulfonyl chloride. researchgate.net The computed properties (e.g., bond lengths, bond angles, vibrational frequencies) are then compared against experimental values. The combination of functional and basis set that provides the best agreement is then applied to the target molecule.

For instance, a benchmark study might compare the calculated geometric parameters of the furan ring with its known experimental microwave spectroscopy data. The results of such a hypothetical validation are presented in Table 1.

| Parameter | Experimental | B3LYP/6-311+G(d,p) | ωB97X-D/def2-TZVP | M06-2X/cc-pVTZ |

| C=C Bond Length (Å) | 1.361 | 1.365 | 1.362 | 1.363 |

| C-C Bond Length (Å) | 1.431 | 1.435 | 1.431 | 1.432 |

| C-O Bond Length (Å) | 1.362 | 1.366 | 1.363 | 1.364 |

| C-O-C Angle (°) | 106.6 | 106.5 | 106.6 | 106.6 |

| Mean Absolute Error | - | 0.004 Å | 0.001 Å | 0.002 Å |

| Note: Data in this table is representative and intended for illustrative purposes to demonstrate the validation process. Mean Absolute Error is calculated for bond lengths. |

Based on such a validation, the ωB97X-D/def2-TZVP level of theory would be identified as a highly suitable method for modeling the furan moiety in the target molecule. A similar validation would be performed for the sulfonyl chloride group using a molecule like methanesulfonyl chloride. This systematic approach ensures that the computational results for this compound are built on a foundation of proven accuracy for its constituent parts.

Research Applications of 4 Methylfuran 3 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Diverse Organic Compounds

4-Methylfuran-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of a wide array of organic compounds. The sulfonyl chloride group is a highly reactive functional group that readily participates in various chemical transformations. nih.gov This reactivity allows for the introduction of the 4-methylfuran-3-sulfonyl moiety into different molecular scaffolds, thereby enabling the creation of diverse and complex structures.

The primary utility of sulfonyl chlorides in organic synthesis lies in their ability to react with nucleophiles. researchgate.net For instance, they react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with a variety of other nucleophilic reagents to generate a range of sulfur-containing compounds. nih.gov This versatility makes this compound a valuable tool for medicinal and agricultural chemists seeking to create novel molecules with specific biological activities. The furan (B31954) ring itself is a common motif in many biologically active natural products and synthetic compounds, and its incorporation can significantly influence the pharmacological or pesticidal properties of a molecule. mdpi.com

Building Block in Pharmaceutical Chemistry Research

The unique structural features of this compound make it a particularly interesting building block for the design and synthesis of new pharmaceutical agents. rsc.org

Development of Sulfonamide-Based Drug Candidates

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The synthesis of novel sulfonamide derivatives is a major focus of pharmaceutical research, and this compound provides a unique starting point for creating such compounds. rsc.orgnih.gov

Design and Synthesis of Biologically Active Molecules

Beyond its use in creating sulfonamides, this compound is also employed in the broader design and synthesis of various biologically active molecules. rsc.org The reactivity of the sulfonyl chloride group allows for its conjugation to a wide range of molecular frameworks, leading to the creation of novel compounds with potential therapeutic applications. mdpi.com

The incorporation of the 4-methylfuran moiety can be a strategic decision in drug design. Furan rings are present in many natural products and approved drugs, and their presence can confer desirable properties such as increased metabolic stability or enhanced binding to target proteins. mdpi.com By using this compound as a synthetic building block, chemists can systematically explore the structure-activity relationships of new compound classes and optimize their biological activity.

Exploration in Protease Inhibitor Structures and Related Biological Pathways

Proteases are a class of enzymes that play crucial roles in a wide variety of physiological and pathological processes. As such, they are important targets for drug discovery, particularly in the areas of cancer, inflammation, and infectious diseases. nih.gov Sulfonamide-based compounds have shown significant promise as protease inhibitors. nih.govnih.gov

The development of potent and selective protease inhibitors often involves the synthesis of molecules that can mimic the transition state of the enzymatic reaction. The sulfonyl group of a sulfonamide can act as a key interacting element within the active site of a protease. By incorporating the 4-methylfuran-3-sulfonyl group into potential inhibitor scaffolds, researchers can explore new chemical space and potentially discover novel protease inhibitors with improved therapeutic profiles. nih.gov

Applications in Agrochemical Development

In addition to its applications in pharmaceutical research, this compound is also a valuable tool in the development of new agrochemicals, including pesticides and herbicides. rsc.org

Synthesis of Pesticides and Herbicides

The sulfonylurea class of herbicides is a prominent example of the importance of the sulfonyl group in agrochemical design. researchgate.netnih.gov These compounds are highly effective at controlling a broad spectrum of weeds at very low application rates. nih.gov The synthesis of novel sulfonylurea derivatives often involves the reaction of a sulfonyl chloride with an appropriate isocyanate or amine-containing heterocyclic compound. google.com

Functionalization of Biomolecules in Biological Research

The modification of biomolecules is a cornerstone of chemical biology, enabling the study of biological processes and the development of new therapeutic and diagnostic agents. The sulfonyl chloride functional group is a key tool in this field for forging stable covalent bonds with biological macromolecules.

Chemical probes are small molecules used to study and manipulate biological systems. This compound could serve as a precursor for the synthesis of such probes. The sulfonyl chloride moiety can react with nucleophilic residues on biomolecules, such as the amine groups of lysine (B10760008) residues, to attach the 4-methylfuran scaffold. rsc.org This scaffold can then be further functionalized, for instance, by attaching reporter groups like fluorophores or affinity tags. While specific examples involving this compound are not documented, the general principle of using sulfonyl chlorides to create chemical probes is well-established. For example, dansyl chloride has been historically used for fluorescent labeling of proteins to study their structure and function. rsc.org

Contributions to Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

This compound can be envisioned as a monomer or a functionalizing agent in the synthesis of specialty polymers. The sulfonyl chloride group can react with difunctional or polyfunctional nucleophiles, such as diamines or diols, in a polycondensation reaction to form polysulfonamides or polysulfonates. These polymers would incorporate the 4-methylfuran moiety into their backbone, potentially imparting unique thermal, mechanical, or optical properties. The furan ring itself can undergo reactions like oxidative coupling to create conjugated polymers, which are of interest for their electronic properties. researchgate.net While specific polymers derived from this compound have not been reported, the synthesis of vinyl monomers bearing sulfonyl groups for polymerization is a known strategy in polymer chemistry. nih.govchemicalbook.com

The ability of sulfonyl chlorides to react with nucleophiles makes this compound a potential candidate for surface modification. Surfaces containing hydroxyl or amine groups, such as silica, metal oxides, or functionalized polymers, could be treated with this compound to covalently attach the 4-methylfuran group. This modification would alter the surface properties, such as hydrophobicity, chemical reactivity, and biocompatibility. Such modified surfaces could find applications in chromatography, sensing, and biomaterials.

Utility in Analytical Chemistry as a Reagent for Detection and Quantification Methodologies

In analytical chemistry, reagents that react selectively and produce a detectable signal are highly valuable. Sulfonyl chlorides have a history of use as derivatizing agents for this purpose. This compound could potentially be used as a reagent for the detection and quantification of nucleophilic analytes, such as amines or phenols. The reaction would convert the analyte into a sulfonamide or sulfonate ester derivative. These derivatives can be designed to be more amenable to separation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), or to be detectable by methods such as mass spectrometry (MS) or fluorescence spectroscopy (if the furan moiety is derivatized to be fluorescent). While no specific analytical methodologies using this compound are currently described, the general approach is a common practice in analytical chemistry.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 4-Methylfuran-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves chlorosulfonation of 4-methylfuran derivatives. Key steps include:

- Step 1 : Reacting 4-methylfuran with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition.

- Step 2 : Quenching the reaction with ice-water to precipitate the product.

- Step 3 : Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography.

Optimization includes adjusting molar ratios (e.g., 1:1.2 furan:chlorosulfonic acid) and monitoring reaction time (2–4 hrs) to maximize yield (typically 60–75%) .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Protocol :

- Storage : Keep in airtight, moisture-free containers under inert gas (argon/nitrogen) at –20°C.

- Handling : Use anhydrous conditions (glovebox/schlenk line) to prevent hydrolysis. Conduct reactions in aprotic solvents (e.g., THF, DCM).

- Safety : Use PPE (gloves, goggles) and fume hoods due to its lachrymatory and corrosive nature. Stability tests (TGA/DSC) indicate decomposition above 80°C .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Techniques :

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., furan ring protons at δ 6.5–7.5 ppm, sulfonyl chloride at δ 3.1–3.3 ppm).

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na] peak at m/z 214.97) ensures molecular formula consistency.

- X-ray Crystallography : Resolves bond angles and confirms sulfonyl chloride geometry (Cl–S=O bond ~1.43 Å) .

Q. How does the electronic nature of the methylfuran ring influence the reactivity of this compound in nucleophilic substitution reactions compared to other sulfonyl chlorides?

- Mechanistic Insight :

- The methyl group on the furan ring induces steric hindrance, slowing nucleophilic attack at the sulfur center.

- Electron-donating effects from the furan oxygen increase electrophilicity at sulfur, enhancing reactivity with amines (k = 0.15 Ms for aniline vs. 0.08 Ms for benzene analogs).

- Comparative kinetic studies with tosyl chlorides show 2–3x faster sulfonamide formation .

Q. What strategies can be employed to mitigate competing side reactions when using this compound in multi-step organic syntheses?

- Optimization Strategies :

- Temperature Control : Maintain reactions at –10°C to suppress hydrolysis (e.g., using DMF as a stabilizer).

- Protecting Groups : Temporarily block reactive furan positions with trimethylsilyl groups.

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate desired substitutions over elimination pathways.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonyl chloride consumption and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。